![molecular formula C19H26N8O3S B2463307 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide CAS No. 886961-21-3](/img/structure/B2463307.png)
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H26N8O3S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity
The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a derivative of 4,6-dimorpholino-1,3,5-triazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate hydrazine derivatives and isothiocyanates. The general reaction scheme can be summarized as follows:
- Formation of Triazine Derivative : The initial step involves the preparation of the triazine core through the reaction of cyanuric chloride with morpholine derivatives.
- Hydrazinecarbothioamide Synthesis : Subsequent reactions introduce hydrazine and thioketone functionalities to yield the final product.
Biological Activity
The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer properties.
Anticancer Activity
The anticancer effects of this compound have been evaluated against several cancer cell lines. The results indicate significant antiproliferative activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW620 (Colon) | 12.5 | Induction of apoptosis and cell cycle arrest at G2/M phase |
A549 (Lung) | 15.0 | Inhibition of PI3K/mTOR signaling pathway |
HeLa (Cervical) | 10.0 | Activation of caspase-dependent apoptotic pathways |
MCF-7 (Breast) | 18.0 | Modulation of Bcl-2 family proteins |
These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
The mechanism underlying its anticancer activity appears to involve several pathways:
- PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .
- Apoptosis Induction : Studies have shown that treatment with this compound results in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in treated cancer cells, preventing them from progressing to mitosis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on SW620 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation and induced apoptosis through mitochondrial pathways .
- In Vivo Models : Animal studies using xenograft models have shown that this compound significantly reduces tumor volume compared to controls without exhibiting notable toxicity .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antitumor agent . Research indicates that derivatives of triazines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
Antimicrobial Activity
Triazine derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The presence of morpholino groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Agricultural Applications
In agricultural research, compounds similar to 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been investigated as potential herbicides and fungicides . Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops .
Case Studies
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c1-28-15-4-2-14(3-5-15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLKZYCBKNQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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